molecular formula C15H14N4O3S B11687037 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethanol

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethanol

Cat. No.: B11687037
M. Wt: 330.4 g/mol
InChI Key: OOQZRGOIKKKJLE-GZTJUZNOSA-N
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Description

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzothiazole ring, a pyridine ring, and a hydrazine linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethanol typically involves the condensation of 1,1-dioxido-1,2-benzothiazole-3-carbaldehyde with pyridine-3-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethanol apart is its unique combination of a benzothiazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-pyridin-3-ylmethylideneamino]amino]ethanol

InChI

InChI=1S/C15H14N4O3S/c20-9-8-19(17-11-12-4-3-7-16-10-12)15-13-5-1-2-6-14(13)23(21,22)18-15/h1-7,10-11,20H,8-9H2/b17-11+

InChI Key

OOQZRGOIKKKJLE-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CN=CC=C3

Origin of Product

United States

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